molecular formula C26H49N7O8 B12518821 L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine CAS No. 655230-49-2

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine

Cat. No.: B12518821
CAS No.: 655230-49-2
M. Wt: 587.7 g/mol
InChI Key: OBIFODYEYFWMRY-RBZZARIASA-N
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Description

Structural Characterization of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine (SIKVAA)

Primary Structure Analysis

Amino Acid Sequence Determination

The primary structure of SIKVAA is defined by its linear arrangement of six L-amino acids: serine (Ser), isoleucine (Ile), lysine (Lys), valine (Val), alanine (Ala), and alanine (Ala). The sequence Ser-Ile-Lys-Val-Ala-Ala distinguishes it from the widely studied laminin-derived peptide SIKVAV (Ser-Ile-Lys-Val-Ala-Val), which substitutes the terminal alanine with valine. Modern peptide sequencing techniques, such as Edman degradation and tandem mass spectrometry (MS/MS), enable precise determination of this sequence. Edman degradation sequentially cleaves N-terminal residues, while MS/MS fragments the peptide at amide bonds, generating diagnostic ion patterns that confirm residue order. For synthetic peptides like SIKVAA, solid-phase synthesis protocols further validate sequence integrity through iterative coupling and deprotection steps.

Molecular Formula and Weight Calculations

The molecular formula of SIKVAA is derived from the summation of its constituent amino acids, accounting for peptide bond formation. Each peptide bond eliminates one water molecule (H₂O), resulting in the formula C₂₆H₄₉N₇O₈ and a molecular weight of 587.72 g/mol . This calculation aligns with the general formula for hexapeptides, where:

$$
\text{Molecular Weight} = \sum (\text{Amino Acid Weights}) - (n-1) \times 18.015 \, \text{g/mol}
$$

For SIKVAA:

  • Ser (C₃H₇NO₃) : 105.09 g/mol
  • Ile (C₆H₁₃NO₂) : 131.17 g/mol
  • Lys (C₆H₁₄N₂O₂) : 146.19 g/mol
  • Val (C₅H₁₁NO₂) : 117.15 g/mol
  • Ala (C₃H₇NO₂) : 89.09 g/mol
  • Ala (C₃H₇NO₂) : 89.09 g/mol

$$
\text{Total} = 105.09 + 131.17 + 146.19 + 117.15 + 89.09 + 89.09 - 5 \times 18.015 = 587.72 \, \text{g/mol}
$$

This contrasts with the molecular weight of SIKVAV (615.77 g/mol), where the terminal valine adds 28.05 g/mol compared to alanine.

Table 1: Molecular Properties of SIKVAA

Property Value
Molecular Formula C₂₆H₄₉N₇O₈
Molecular Weight 587.72 g/mol
Peptide Length 6 residues
IUPAC Nomenclature and Isomeric Considerations

The IUPAC systematic name for SIKVAA is This compound , reflecting the sequence and stereochemistry of its constituent amino acids. Substitutive nomenclature rules prioritize the parent hydride (alanine) as the terminal residue, with preceding residues listed as acyl substituents. Key stereochemical considerations include:

  • L-Configuration : All chiral centers adopt the L-configuration, as denoted by the Fischer projection’s amino group orientation.
  • Isomeric Variants : Potential isomers include retro (reverse sequence: Ala-Ala-Val-Lys-Ile-Ser) and retro-enantio (reverse sequence with D-amino acids) forms, which could exhibit distinct receptor-binding properties.

Table 2: IUPAC Nomenclature and Isomerism

Aspect Description
Systematic Name This compound
Stereoisomerism All L-configured residues
Structural Isomers Retro, retro-enantio, scrambled sequences

Properties

CAS No.

655230-49-2

Molecular Formula

C26H49N7O8

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H49N7O8/c1-7-14(4)20(33-22(36)17(28)12-34)25(39)31-18(10-8-9-11-27)23(37)32-19(13(2)3)24(38)29-15(5)21(35)30-16(6)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,38)(H,30,35)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

OBIFODYEYFWMRY-RBZZARIASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Loading and Initial Coupling

The synthesis begins with anchoring the C-terminal alanine to the resin:

  • Resin Swelling : Wang or Rink amide resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF).
  • Activation : The carboxyl group of alanine is activated using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure® as auxiliary nucleophiles.
  • Coupling : Activated alanine is reacted with the resin under agitation (2–3 hours at room temperature).

Table 1: Resin Loading Conditions

Step Reagents/Conditions Purpose Source
Swelling DCM/DMF (1:1) Resin activation
Activation DIC/Oxyma Pure® (10 eq/5 eq) Carboxyl activation
Coupling Agitation (2–3 h, RT) Alanine attachment

Sequential Amino Acid Coupling

The peptide chain is elongated in reverse order (Ala → Val → Lys → Ile → Ser). Key steps include:

  • Fmoc Deprotection : Piperidine (20% in DMF) removes the N-terminal Fmoc group (2–3 min).
  • Amino Acid Activation : Each subsequent residue (Val, Lys, etc.) is activated using HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma for improved coupling efficiency.
  • Coupling : Activated amino acids react with the growing peptide under optimized conditions (e.g., 1–2 h at RT).

Table 2: Coupling Conditions for SIKVAA

Amino Acid Activating Reagent Coupling Time/Temp Purity (%) Source
Alanine DIC/Oxyma 2 h, RT >90
Valine HATU 1 h, RT >95
Lysine DIC/Oxyma 2 h, RT >85
Isoleucine HATU 1 h, RT >90
Serine HATU 1 h, RT >85

Microwave-Assisted SPPS

Microwave irradiation accelerates coupling and deprotection steps, reducing synthesis time while maintaining high purity.

Cleavage and Purification

Post-synthesis, the peptide is cleaved from the resin and purified:

TFA Cleavage

  • Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, thioanisole).
  • Conditions : 1.5–2 h at RT for peptides without arginine trityl (Mtr) groups.

Table 3: Cleavage Efficiency

Peptide Composition Cleavage Time Purity (%) Source
SIKVAA 1.5–2 h >85

Purification

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : HRMS validation confirms molecular weight (587.7 g/mol).

Challenges and Optimization

Diketopiperazine (DKP) Formation

While DKP formation is minimal in SIKVAA (no proline or secondary amines), protocols to suppress it include:

  • Alternative Deprotection : 2% DBU/5% piperazine/NMP reduces DKP vs. 20% piperidine/DMF.
  • Double Coupling : Repeating coupling steps for sterically hindered residues.

Resin Swelling

Variable bed flow reactors improve resin swelling, enhancing coupling efficiency.

Analytical Validation

  • HPLC : Crude purity >80% (254 nm detection).
  • HRMS : Confirm m/z [M+H]+ = 588.7 (calculated: 587.7 + H+).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism by which L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key structural features of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine with related peptides:

Compound Name Sequence/Residues Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Ser-Ile-Lys-Val-Ala-Ala C₃₀H₅₆N₈O₁₀ ~700.8 Contains lysine (charged), hydrophobic core
L-Valyl-L-alanine acetonitrile solvate hydrate Val-Ala (dipeptide) C₈H₁₆N₂O₃·C₂H₃N·H₂O ~279.3 Monoclinic symmetry, solvent-removable pores
L-Valyl-L-serine trifluoroethanol solvate Val-Ser (dipeptide) C₈H₁₆N₂O₄·C₂H₃F₃O ~326.3 Monoclinic pores, stable solvent retention
L-Serine, L-valyl-L-alanyl-L-seryl-L-arginyl-L-isoleucyl... Ser-Val-Ala-Ser-Arg-Ile-Leu... C₄₈H₈₇N₁₃O₁₃ 1054.3 Includes arginine (charged), longer chain
L-Alanine, L-valyl-L-serylglycyl-L-alanyl-O-phosphono-L-seryl- Val-Ser-Gly-Ala-pSer C₁₉H₃₅N₅O₁₂P ~556.5 Phosphorylated serine, modified termini
Key Observations:
  • Chain Length : Shorter than decapeptides (e.g., ) but longer than dipeptides (e.g., ), balancing flexibility and structural complexity.

Crystallographic and Stability Properties

  • Pore Formation: Dipeptides like Val-Ala and Val-Ser form monoclinic nanoporous crystals with solvent-specific channels. In contrast, the hexapeptide’s longer chain likely prevents such symmetry, favoring α-helical or β-sheet conformations .
  • Solvent Interaction : Val-Ala’s acetonitrile solvate can be dried to shift symmetry (P21 → P61), increasing cell volume by 6.5%. The hexapeptide’s stability under similar conditions is unstudied but may differ due to lysine’s hygroscopicity .

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and alanine. Its molecular formula is C₃₈H₆₁N₉O₁₁S, with a molecular weight of approximately 615.76 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and biotechnology.

The biological activity of this compound primarily involves its interactions with various biological targets such as enzymes and receptors. The peptide can modulate signaling pathways, influencing cellular processes such as protein-protein interactions and enzyme-substrate specificity. The exact mechanisms depend on the specific context of its application and the nature of its interactions.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this peptide could be developed into therapeutic agents for treating infections, particularly those related to oxidative stress.
  • Drug Delivery Systems : Due to its structural properties, it may be utilized in designing peptide-based drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Peptide-Based Vaccines : The compound is being explored for its role in vaccine development, potentially increasing immune responses against specific pathogens.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

  • Protein-Protein Interactions : Research has shown that this peptide can influence protein-protein interactions crucial for cellular signaling pathways. For instance, studies on similar peptides demonstrated their ability to modulate interactions between key signaling proteins.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have provided insights into its potential as an enzyme inhibitor or activator. Such studies typically involve kinetic assays to measure binding affinities and inhibition constants .
  • Oxidative Stress Response : In vitro experiments have indicated that this peptide may enhance cellular responses to oxidative stress, suggesting a role in protecting cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar peptides:

Compound NameMolecular WeightAntimicrobial ActivityRole in Drug DeliveryProtein Interaction Modulation
L-Seryl-L-isoleucyl-L-lysyl...615.76 g/molYesPotentialYes
L-Alanylglycyl-L-seryl...500.65 g/molModerateLimitedYes
L-Valyl-L-leucyl...550.70 g/molYesPotentialModerate

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